molecular formula C17H14ClNO2S B2778256 2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 921840-58-6

2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No.: B2778256
CAS No.: 921840-58-6
M. Wt: 331.81
InChI Key: HFUIHOPIRSCTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-Crystals and Salt Formation

Research has explored the structural study of co-crystals and salts involving quinoline derivatives with amide bonds, highlighting the potential for investigating similar compounds like "2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide" in the formation of co-crystals or salts. These studies may provide insights into the physical and chemical properties of these compounds, which could be relevant for pharmaceutical formulation and material science applications (Karmakar, Kalita, & Baruah, 2009).

Herbicide Metabolism and Environmental Impact

Another area of research relevant to similar structures involves the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Such studies focus on understanding the metabolic pathways of these compounds and their potential toxicological implications. Although not directly related to "this compound," research in this domain can offer insights into environmental safety and human health impacts of chemically related herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Anion Coordination in Crystal Engineering

Investigations into different spatial orientations of amide derivatives on anion coordination provide knowledge on how these compounds interact at the molecular level, potentially influencing the development of novel materials with specific properties. This research could inform the study of "this compound" in applications related to molecular recognition and sensor development (Kalita & Baruah, 2010).

Synthesis and Drug Discovery

Research on the green approach for drug design and discovery involving paracetamol analogues as potential analgesic and antipyretic agents showcases the synthesis of novel compounds with potential therapeutic applications. While "this compound" was not specifically mentioned, the methodologies and approaches used in these studies could be applicable to its research and development in the pharmaceutical industry (Reddy, Venkata, Reddy, & Dubey, 2014).

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-21-15-8-7-14(12-4-2-3-5-13(12)15)19-17(20)10-11-6-9-16(18)22-11/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIHOPIRSCTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.